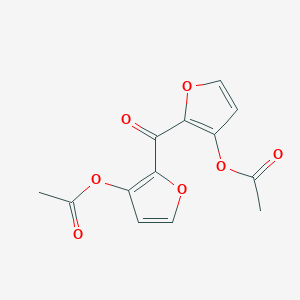![molecular formula C13H20N4O4 B13775171 N,N''-(Methylene-p-phenylene)-bis-[N'-(2-hydroxyethyl)]urea](/img/structure/B13775171.png)
N,N''-(Methylene-p-phenylene)-bis-[N'-(2-hydroxyethyl)]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’‘-(Methylene-p-phenylene)-bis-[N’-(2-hydroxyethyl)]urea: is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of urea groups linked through a methylene bridge to a p-phenylene ring, with hydroxyethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘-(Methylene-p-phenylene)-bis-[N’-(2-hydroxyethyl)]urea typically involves the reaction of p-phenylenediamine with formaldehyde and N-(2-hydroxyethyl)urea under controlled conditions. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the methylene bridge. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of N,N’‘-(Methylene-p-phenylene)-bis-[N’-(2-hydroxyethyl)]urea involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions: N,N’‘-(Methylene-p-phenylene)-bis-[N’-(2-hydroxyethyl)]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents.
Substitution: Halogens, alkylating agents; reactions may require the presence of a catalyst or specific reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N,N’‘-(Methylene-p-phenylene)-bis-[N’-(2-hydroxyethyl)]urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or reagent in biological assays. It may also have applications in the development of new biomaterials.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate or in drug delivery systems. Its unique structure may allow for targeted interactions with specific biological targets.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives. Its properties make it suitable for use in various industrial applications, including as a stabilizer or additive.
Mechanism of Action
The mechanism of action of N,N’‘-(Methylene-p-phenylene)-bis-[N’-(2-hydroxyethyl)]urea involves its interaction with specific molecular targets and pathways. The compound’s urea groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyethyl substituents may enhance the compound’s solubility and reactivity, allowing it to interact with a wide range of targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-Dimethyl-p-phenylenediamine: An aromatic amine used as an intermediate in dye production and as a reagent in chemical analysis.
N-(2-Hydroxyethyl)ethylenediamine: A compound used in the synthesis of ionic liquids and coordination polymers.
1,4-Benzenediamine, N-(1-methylethyl)-N’-phenyl-: Known for its use as an antioxidant in various industrial applications.
Uniqueness: N,N’‘-(Methylene-p-phenylene)-bis-[N’-(2-hydroxyethyl)]urea is unique due to its specific combination of functional groups and structural features. The presence of both urea and hydroxyethyl groups linked through a methylene bridge to a p-phenylene ring provides it with distinct chemical and physical properties. This uniqueness makes it valuable for a wide range of applications, from chemical synthesis to industrial uses.
Properties
Molecular Formula |
C13H20N4O4 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-[4-(2-hydroxyethylcarbamoylamino)-5-methylidenecyclohexa-1,3-dien-1-yl]urea |
InChI |
InChI=1S/C13H20N4O4/c1-9-8-10(16-12(20)14-4-6-18)2-3-11(9)17-13(21)15-5-7-19/h2-3,18-19H,1,4-8H2,(H2,14,16,20)(H2,15,17,21) |
InChI Key |
YOAMMDGMFMLQEH-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(=CC=C1NC(=O)NCCO)NC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


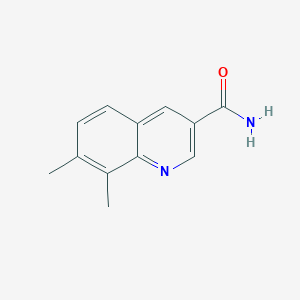
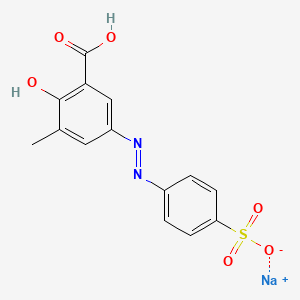
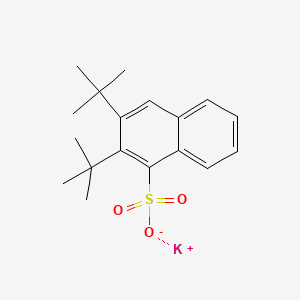
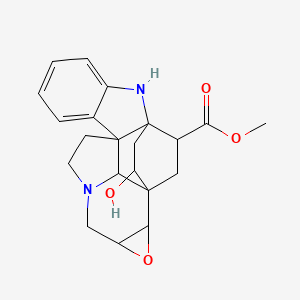
![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)

![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)
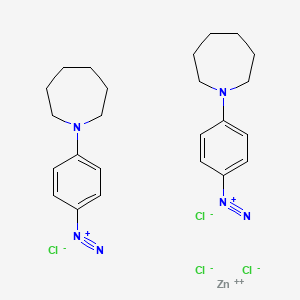

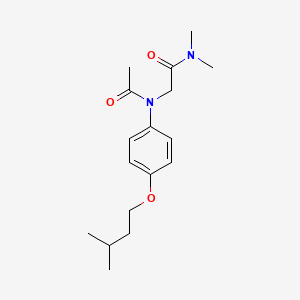
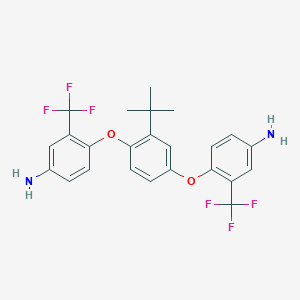
![2-[3,5-bis(2-aminophenyl)phenyl]aniline](/img/structure/B13775164.png)

